molecular formula C19H17NO4S B2935385 3-[(furan-2-yl)methanesulfonyl]-1-(naphthalene-1-carbonyl)azetidine CAS No. 1797020-75-7

3-[(furan-2-yl)methanesulfonyl]-1-(naphthalene-1-carbonyl)azetidine

Cat. No.: B2935385
CAS No.: 1797020-75-7
M. Wt: 355.41
InChI Key: XQLLOUGBUPHKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(furan-2-yl)methanesulfonyl]-1-(naphthalene-1-carbonyl)azetidine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a methanesulfonyl group, a naphthalene ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(furan-2-yl)methanesulfonyl]-1-(naphthalene-1-carbonyl)azetidine typically involves multiple steps, starting with the preparation of the furan-2-yl methanesulfonyl precursor and the naphthalene-1-carbonyl azetidine precursor. These precursors are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, naphthalene derivatives, and azetidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(furan-2-yl)methanesulfonyl]-1-(naphthalene-1-carbonyl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the methanesulfonyl group can yield methyl-substituted azetidine derivatives .

Mechanism of Action

The mechanism of action of 3-[(furan-2-yl)methanesulfonyl]-1-(naphthalene-1-carbonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring, methanesulfonyl group, and naphthalene ring each contribute to the compound’s overall activity by interacting with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(furan-2-yl)methanesulfonyl]-1-(naphthalene-1-carbonyl)azetidine is unique due to its combination of a furan ring, methanesulfonyl group, naphthalene ring, and azetidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-19(18-9-3-6-14-5-1-2-8-17(14)18)20-11-16(12-20)25(22,23)13-15-7-4-10-24-15/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLLOUGBUPHKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.